molecular formula C11H10ClNO2 B1369592 4-Chloro-5,7-dimethoxyquinoline CAS No. 143946-49-0

4-Chloro-5,7-dimethoxyquinoline

Cat. No. B1369592
CAS RN: 143946-49-0
M. Wt: 223.65 g/mol
InChI Key: JSOONZDJCBQKRD-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is commonly used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5,7-dimethoxyquinoline is represented by the InChI code: 1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

4-Chloro-5,7-dimethoxyquinoline is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmacology

4-Chloro-5,7-dimethoxyquinoline: is a compound with potential pharmacological applications due to its structural features. It can act as a precursor in the synthesis of various pharmacologically active molecules. Its core structure, resembling that of quinolone antibiotics, suggests it could be modified to enhance antibacterial activity or to develop new classes of drugs .

Material Science

In material science, this compound could be used in the development of organic semiconductors due to its conjugated system. The electron-withdrawing chloro group and electron-donating methoxy groups may contribute to interesting electronic properties, making it a candidate for use in photovoltaic cells or light-emitting diodes (LEDs) .

Chemical Synthesis

4-Chloro-5,7-dimethoxyquinoline: serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for further functionalization, making it a valuable building block in the construction of diverse organic compounds, including potential new catalysts or reaction facilitators .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis. Due to its unique structure, it can help in the calibration of equipment or serve as an internal standard to ensure the accuracy and precision of analytical methods .

Life Sciences Research

In life sciences, 4-Chloro-5,7-dimethoxyquinoline might be used in molecular biology as a part of DNA intercalating agents for studying DNA-protein interactions or in the development of new diagnostic tools due to its potential to bind nucleic acids .

Industrial Applications

While specific industrial applications for this compound are not readily found in the literature, its chemical properties suggest potential uses in the synthesis of dyes, pigments, or other industrial chemicals where its quinoline structure may impart desirable characteristics such as light stability or colorfastness .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-5,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOONZDJCBQKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303404
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143946-49-0
Record name 4-Chloro-5,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143946-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,7-dimethoxyquinoline
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Synthesis routes and methods I

Procedure details

To a mixture of crude 5,7-dimethoxyquinolin-4-ol (5.36 g, 26 mmol) and Hunig'sBase (9.1 ml, 52 mmol) in toluene, was added POCl3(29 ml, 313 mmol). The mixture was refluxed for 5 h. Excess POCl3 was removed under reduced pressure and the mixture was azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas generated. The mixture was extracted with EtOAc, the organic extracts were combined and washed with sodium bicarbonate and solvent removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 120 g column, gradient elution with 0-50% EtOAc/DCM) to afford 4-chloro-5,7-dimethoxyquinoline as a yellow solid. MS: m/z=[M+H]+. 224.2 Calc'd for C11H10ClN: 223.7.
Quantity
5.36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5,7-dimethoxy-1H-quinolin-4-one (300 mg, 1.4 mmol) in POCl3 (5 mL) was heated to reflux for 15 h. The reaction mixture was cooled to rt and poured into ice-water. The mixture was then basified to pH 7 with NaHCO3 and stirred overnight. The solid was filtered and washed with water and dried to give 4-chloro-5,7-dimethoxyquinoline. LCMS m/z=224 (M+1); 1H NMR (CDCl3) δ: 8.56 (d, 1H, J=4.4 Hz), 7.23 (d, 1H, J=4.4 Hz), 7.05 (s, 1H), 6.58 (s, 1H), 3.93 (s, 6H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of crude 5,7-dimethoxyquinolin-4-ol (5.36 g, 26 mmol) and Hunig's Base (9.1 ml, 52 mmol) in toluene, was added POCl3 (29 ml, 313 mmol). The mixture was refluxed for 5 h. Excess POCl3 was removed under reduced pressure and azeotroped with toluene. The resultant gum was treated with sat. NaHCO3 until no gas generated. The mixture was extracted with EtOAc, the organic extracts were combined and washed with sodium bicarbonate and solvent removed under reduced pressure. The crude product was purified via column chromatography on silica gel (RediSep 120 g column, gradient elution with 0-50% EtOAc/DCM) to afford 4-chloro-5,7-dimethoxyquinoline as a yellow solid. MS Found m/z=[M+H]+. 224.2 Calc'd for C11H10ClN: 223.7.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two

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